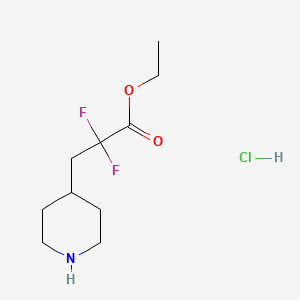

Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride

Description

Ethyl 2,2-difluoro-3-(piperidin-4-yl)propanoate hydrochloride is a fluorinated piperidine derivative with a molecular formula of C₁₁H₁₈ClF₂NO₂ (based on structural analogs in and ). This compound features a piperidine ring substituted with a difluoroethyl ester group, which confers unique physicochemical properties, such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs. It is likely used as a building block in pharmaceutical synthesis, particularly for central nervous system (CNS) agents or enzyme inhibitors, given the prevalence of piperidine scaffolds in bioactive molecules .

Properties

Molecular Formula |

C10H18ClF2NO2 |

|---|---|

Molecular Weight |

257.70 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-3-piperidin-4-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)10(11,12)7-8-3-5-13-6-4-8;/h8,13H,2-7H2,1H3;1H |

InChI Key |

FAHLVYXXRWKMCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1CCNCC1)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride involves several steps. One common method includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in the formation of the desired product with good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl2,2-difluoro-3-(piperidin-4-yl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and physicochemical differences between Ethyl 2,2-difluoro-3-(piperidin-4-yl)propanoate hydrochloride and related compounds:

Structural and Functional Analysis

- Fluorination Effects: The 2,2-difluoro substitution in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride .

- Piperidine vs. Aromatic Rings : Replacing the piperidine ring with a pyridin-4-yl group () introduces aromaticity and hydrogen-bonding capacity, which may alter solubility and target selectivity. Conversely, the diphenylmethoxy substitution in increases steric bulk, likely reducing membrane permeability.

- Ester vs.

Physicochemical and Pharmacological Implications

- Solubility : The difluoroethyl ester in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ) but improves lipid bilayer penetration, a critical factor for CNS-targeted drugs.

- Metabolic Stability: Fluorination typically slows oxidative metabolism, extending half-life relative to non-fluorinated compounds like Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride .

- Synthetic Utility : Piperidine derivatives with ester groups (e.g., ) are versatile intermediates for further functionalization, such as hydrolysis to carboxylic acids or amidation.

Biological Activity

Ethyl 2,2-difluoro-3-(piperidin-4-yl)propanoate hydrochloride (CAS Number: 2803856-66-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18ClF2NO2

- Molecular Weight : 239.71 g/mol

- CAS Number : 2803856-66-6

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including those structurally similar to ethyl 2,2-difluoro-3-(piperidin-4-yl)propanoate hydrochloride. Piperidine-based compounds have shown efficacy against various pathogens, including fungi and bacteria.

- Mechanism of Action : Piperidine derivatives often disrupt microbial cell membranes, leading to cell death. The compounds induce apoptosis in fungal cells such as Candida auris, showcasing their potential as antifungal agents .

- Case Study : In a study involving piperidine derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating strong antifungal activity .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. Ethyl 2,2-difluoro-3-(piperidin-4-yl)propanoate hydrochloride may exhibit similar effects due to the structural characteristics shared with other neuroprotective agents.

- Research Findings : Studies have shown that piperidine compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress and apoptosis .

Pharmacological Applications

The compound's unique structure allows for various pharmacological applications:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against fungal pathogens like Candida auris |

| Neuroprotective | Potential to protect neurons from damage due to oxidative stress |

| Antitumor | Some derivatives show promise in inhibiting tumor growth |

Comparative Analysis with Similar Compounds

To understand the biological activity of ethyl 2,2-difluoro-3-(piperidin-4-yl)propanoate hydrochloride better, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|

| Ethyl 3-(piperidin-2-yl)propanoate | Moderate | Limited |

| Piperidine-based triazole derivatives | High | Moderate |

| Ethyl 2-methyl-2-(piperidin-4-yl)propanoate | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.